Sterigmatocystine-13C18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

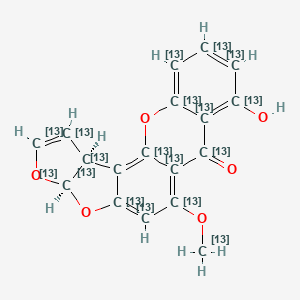

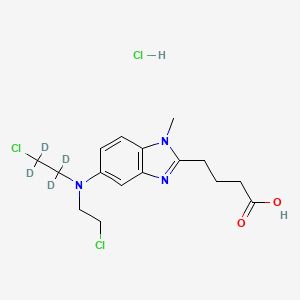

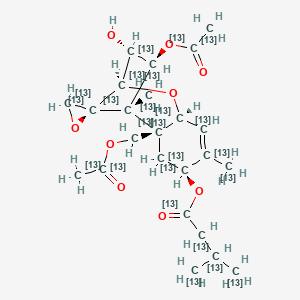

Sterigmatocystine-13C18 is a labeled version of sterigmatocystin, a mycotoxin produced by certain species of Aspergillus fungi. The compound is labeled with carbon-13 isotopes, making it useful as an internal standard in mass spectrometry for the quantification of sterigmatocystin. Sterigmatocystin itself is known for its toxic properties and has been studied for its effects on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sterigmatocystine-13C18 involves the incorporation of carbon-13 isotopes into the sterigmatocystin molecule. This can be achieved through several synthetic routes, typically starting with a precursor that contains the carbon-13 isotope. The process involves multiple steps, including the formation of the core structure of sterigmatocystin and subsequent functionalization to introduce the carbon-13 labeled groups.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process requires stringent control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions within the molecule. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Sterigmatocystine-13C18 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can affect the carbonyl groups within the structure.

Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Sterigmatocystine-13C18 is extensively used in scientific research due to its labeled isotopes, which facilitate precise quantification and tracking in various studies. Its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the accurate measurement of sterigmatocystin levels.

Biology: Employed in studies investigating the metabolic pathways and toxicological effects of sterigmatocystin.

Medicine: Utilized in research on the carcinogenic properties of sterigmatocystin and its impact on human health.

Industry: Applied in quality control processes to ensure the safety of food and feed products by detecting contamination with sterigmatocystin

Mechanism of Action

Sterigmatocystine-13C18 exerts its effects through mechanisms similar to those of sterigmatocystin. It interacts with cellular components, leading to the generation of reactive oxygen species and subsequent oxidative stress. This can result in DNA damage, cell cycle arrest, and apoptosis. The molecular targets include key regulatory proteins and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Sterigmatocystine-13C18 can be compared with other mycotoxins such as aflatoxins and ochratoxins. While all these compounds are produced by fungi and exhibit toxic properties, this compound is unique due to its isotopic labeling, which enhances its utility in analytical applications. Similar compounds include:

Aflatoxin B1-13C17: Another isotopically labeled mycotoxin used for quantification purposes.

Ochratoxin A-13C20: Labeled ochratoxin used in similar analytical contexts.

This compound stands out for its specific labeling, which allows for precise tracking and quantification in various research and industrial applications.

Properties

Molecular Formula |

C18H12O6 |

|---|---|

Molecular Weight |

342.15 g/mol |

IUPAC Name |

(3S,7R)-15-hydroxy-11-(113C)methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |

InChI Key |

UTSVPXMQSFGQTM-GWOVMXGDSA-N |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C](=[13C]3[13C@@H]4[13CH]=[13CH]O[13C@@H]4O[13C]3=[13CH]1)O[13C]5=[13CH][13CH]=[13CH][13C](=[13C]5[13C]2=O)O |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(Z)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10821212.png)

![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821232.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821242.png)

![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)